4,8-bis(2-ethylhexoxy)thieno[2,3-f][1]benzothiole
Overview
Description
4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene is an organic compound with the molecular formula C26H38O2S2. It is a derivative of benzo[1,2-b:4,5-b’]dithiophene, which is known for its applications in organic electronics, particularly in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The compound is characterized by its two ethylhexyl groups attached to the oxygen atoms, which enhance its solubility and processability in organic solvents .
Preparation Methods
The synthesis of 4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene typically involves the following steps:
Starting Materials: The synthesis begins with benzo[1,2-b:4,5-b’]dithiophene as the core structure.
Alkylation: The benzo[1,2-b:4,5-b’]dithiophene is subjected to alkylation using 2-ethylhexyl bromide in the presence of a base such as potassium carbonate.
Purification: The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield .
Chemical Reactions Analysis
4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Substitution: The ethylhexyl groups can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Polymerization: The compound can be polymerized with other monomers to form conjugated polymers, which are used in organic electronic devices.
Scientific Research Applications
4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene has several scientific research applications:
Organic Photovoltaics (OPVs): The compound is used as a building block in the synthesis of donor-acceptor polymers for OPVs.
Organic Light-Emitting Diodes (OLEDs): The compound is also used in the development of OLED materials, which are employed in display technologies and lighting applications.
Organic Field-Effect Transistors (OFETs): The compound is utilized in the synthesis of semiconducting polymers for OFETs, which are used in flexible electronics and sensors.
Mechanism of Action
The mechanism of action of 4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene in organic electronic devices involves its ability to act as an electron donor. The compound has a narrow optical band gap and excellent π-π conjugation, which allows it to efficiently transfer electrons and form nanocomposites with fullerenes . This property is crucial for its performance in OPVs and other organic electronic applications.
Comparison with Similar Compounds
4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene can be compared with other similar compounds such as:
Poly(4,8-bis((2-ethylhexyl)oxy)benzo[1,2-b4,5-b’]dithiophene-2,6-diyl):
4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b4,5-b’]dithiophene-1,1,5,5-tetraoxide: This compound is an oxidized derivative and is used in the development of high-efficiency non-fullerene organic solar cells.
The uniqueness of 4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene lies in its ability to form highly efficient conjugated polymers with excellent solubility and processability, making it a valuable component in the field of organic electronics .
Properties
IUPAC Name |
4,8-bis(2-ethylhexoxy)thieno[2,3-f][1]benzothiole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O2S2/c1-5-9-11-19(7-3)17-27-23-21-13-15-30-26(21)24(22-14-16-29-25(22)23)28-18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HATOWNJGYIVNBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=C2C=CSC2=C(C3=C1SC=C3)OCC(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30705056 | |
Record name | 4,8-Bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']bisthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30705056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160823-77-7 | |
Record name | 4,8-Bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b′]dithiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160823-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,8-Bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']bisthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30705056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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